Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate
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Overview
Description
Tert-butyl 2-azabicyclo[410]heptane-1-carboxylate is a bicyclic compound featuring a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate typically involves the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines . Monochloro substrates can also be synthesized using a chlorine-to-lithium exchange reaction . Industrial production methods often involve the use of triphenyltin hydride in benzene under reflux conditions .
Chemical Reactions Analysis
Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate undergoes various types of chemical reactions, including:
Scientific Research Applications
Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The unique tert-butyl ester group in this compound provides distinct reactivity and potential uses .
Properties
IUPAC Name |
tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)11-7-8(11)5-4-6-12-11/h8,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLPGFCVAMOHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC1CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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